![molecular formula C9H16N4 B13872893 4-[(4-Methyltriazol-1-yl)methyl]piperidine](/img/structure/B13872893.png)
4-[(4-Methyltriazol-1-yl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Methyltriazol-1-yl)methyl]piperidine is a compound that features a piperidine ring substituted with a 4-methyltriazol-1-ylmethyl group Piperidine is a six-membered heterocyclic compound containing one nitrogen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methyltriazol-1-yl)methyl]piperidine typically involves the reaction of piperidine with a suitable triazole derivativeThis reaction involves the use of an azide and an alkyne to form the triazole ring in the presence of a copper catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Methyltriazol-1-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other derivatives.
Applications De Recherche Scientifique
4-[(4-Methyltriazol-1-yl)methyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Mécanisme D'action
The mechanism of action of 4-[(4-Methyltriazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The triazole ring can also interact with various biological pathways, influencing processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidine: This compound features a similar piperidine-triazole structure but with different substitution patterns.
4-(1H-imidazol-5-yl)-1-[(1-methyltriazol-4-yl)methyl]piperidine: Another related compound with an imidazole ring instead of a triazole ring.
Uniqueness
4-[(4-Methyltriazol-1-yl)methyl]piperidine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the 4-methyltriazol-1-ylmethyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H16N4 |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
4-[(4-methyltriazol-1-yl)methyl]piperidine |
InChI |
InChI=1S/C9H16N4/c1-8-6-13(12-11-8)7-9-2-4-10-5-3-9/h6,9-10H,2-5,7H2,1H3 |
Clé InChI |
CFVLEKWPVSXRNY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=N1)CC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


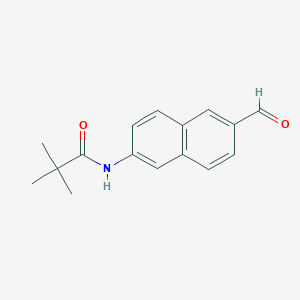
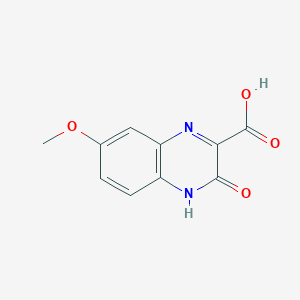
![Imidazo[1,2-a]pyridine-2-carboxamide,5-methyl-n-phenyl-](/img/structure/B13872832.png)
![Ethyl 2-[2-(1,3-thiazol-4-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B13872835.png)
![tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate](/img/structure/B13872837.png)
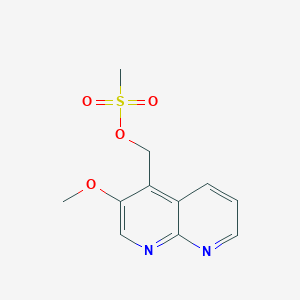

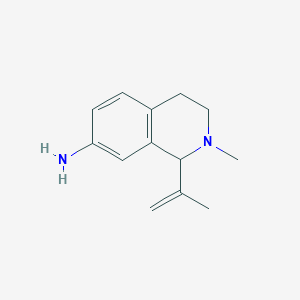
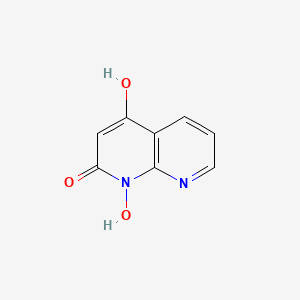
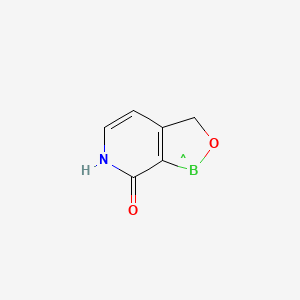
![[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol](/img/structure/B13872863.png)
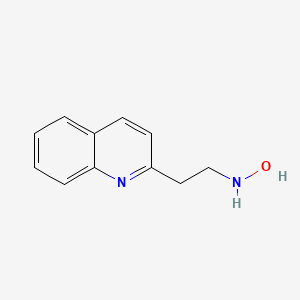
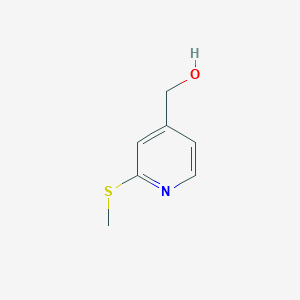
![2-[(4-Amino-1,3,5-triazin-2-yl)amino]-4-chlorophenol](/img/structure/B13872892.png)
